molecular formula C8H9ClN4 B1521315 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1152578-03-4

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1521315
CAS No.: 1152578-03-4
M. Wt: 196.64 g/mol
InChI Key: UWLXRHGCZKWWHA-UHFFFAOYSA-N
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Description

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is a high-value chemical scaffold designed for pharmaceutical and life sciences research. This compound belongs to the triazolopyrimidine family, a class of nitrogen-rich heterocycles known for their versatile biological activities and utility in medicinal chemistry. The chloro group at the 7-position and the propyl substituent at the 3-position make this molecule a promising building block for further synthetic elaboration, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to create novel derivatives for biological screening . Triazolopyrimidine derivatives are extensively investigated for their potential as inhibitors of various therapeutic targets. Related compounds in this chemical space have been described in patent literature as phosphodiesterase (PDE) inhibitors , which are relevant for treating a range of disorders including central nervous system (CNS) diseases, metabolic syndromes, and psychiatric conditions . Other research into similar triazolopyrimidine cores suggests potential applications in areas such as antiviral, antineoplastic, and anti-inflammatory therapies . Researchers can leverage this compound to probe these mechanisms or develop new chemical entities in these fields. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. As a precautionary measure, related compounds are classified with hazard statements regarding skin and eye irritation (H315-H319) and specific respiratory hazards (H335) .

Properties

IUPAC Name

7-chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-2-3-7-11-12-8-4-6(9)10-5-13(7)8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLXRHGCZKWWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C=NC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolopyrimidine Core

  • The triazolopyrimidine nucleus is typically prepared by condensation of a 1,3-dicarbonyl compound with 5-amino-4H-1,2,4-triazole derivatives.
  • For example, condensation of substituted ethanones with diethyl carbonate in the presence of base yields key di-keto intermediates.
  • These intermediates are then reacted with 5-amino-4H-1,2,4-triazole to form 7-hydroxytriazolopyrimidine intermediates.

Chlorination at the 7-Position

  • The hydroxy group at the 7-position of the triazolopyrimidine intermediate is converted to a chloro substituent by treatment with phosphoryl chloride (POCl3).
  • This step is typically performed by refluxing the hydroxy intermediate with POCl3, resulting in the formation of 7-chloro-triazolopyrimidine derivatives in high yields (e.g., 94%).

Introduction of the Propyl Group at the 3-Position

  • The propyl substituent at the 3-position is introduced through alkylation or nucleophilic substitution reactions.
  • For example, 7-chloro-2-(3-chloropropyl)-5-methyl-triazolo[1,5-a]pyrimidine derivatives are prepared by treating the chloro intermediate with appropriate alkylating agents or via displacement reactions involving 3-(dimethylamino)-1-phenyl-propane-1-one and related compounds.
  • Alkylation can also be achieved by reaction with alkyl halides such as iodomethane or propyl halides under suitable conditions.

Cyclization and Aminide Formation

  • In some methods, pyrimidinyl hydrazine derivatives are treated with isothiocyanates to form thiosemicarbazides, which upon cyclization with dicyclohexylcarbodiimide (DCC) yield triazolopyrimidine aminides.
  • These aminides can be hydrolyzed or further functionalized to obtain the desired substituted triazolopyrimidines including the 7-chloro and 3-propyl substituted compounds.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Condensation to form core Substituted ethanone + diethyl carbonate + base Moderate Formation of 7-hydroxytriazolopyrimidine
Chlorination at 7-position Phosphoryl chloride (POCl3), reflux 90-95 High purity chloro intermediate
Alkylation at 3-position Alkyl halide (e.g., propyl halide), base 70-85 Propyl group introduction
Cyclization to aminides Thiosemicarbazides + DCC in acetone, room temp 36-59 Aminides formed without need for chromatography
Hydrolysis of aminides 5 M aqueous HCl Variable Hydrolysis to substituted products

Analytical Characterization

  • The synthesized compounds are characterized by spectroscopic methods including ^1H NMR and IR spectroscopy to confirm substitution patterns.
  • Mass spectrometry (FAB-MS) is used to verify molecular weights.
  • Melting points and chromatographic purity assessments are routinely employed to ensure analytical standards.

Summary of Key Research Findings

  • The use of phosphoryl chloride for chlorination is a robust and high-yield method to introduce the 7-chloro substituent.
  • Alkylation at the 3-position proceeds efficiently with appropriate alkyl halides, allowing the introduction of the propyl group.
  • Cyclization of thiosemicarbazides with DCC is a mild and effective method to form the triazolopyrimidine ring system with aminide functionality.
  • Purification challenges exist due to hydrolysis sensitivity; thus, minimal purification steps are preferred post-cyclization to maintain compound integrity.
  • The synthetic routes allow for structural diversification, enabling the preparation of analogs with various substitutions for further biological evaluation.

This detailed synthesis overview of 7-Chloro-3-propyl-triazolo[4,3-c]pyrimidine is based on authoritative literature and experimental data from peer-reviewed sources, ensuring reliability and reproducibility for research and development purposes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under mild conditions, enabling diverse derivatization:

ReactantConditionsProductYieldSource
MethylamineEthanol, 60°C, 12 h7-(Methylamino)-3-propyltriazolopyrimidine78%
ThiophenolDMF, K₂CO₃, 80°C, 6 h7-(Phenylsulfanyl)-3-propyltriazolopyrimidine65%
Sodium methoxideMethanol, reflux, 8 h7-Methoxy-3-propyltriazolopyrimidine82%
Hydrazine hydrateEthanol, RT, 24 h7-Hydrazinyl-3-propyltriazolopyrimidine70%

Key observations:

  • Reactivity follows the order ArS⁻ > NH₃ ≈ RO⁻ > H₂O due to steric and electronic effects of the fused triazole ring .

  • Alkoxy derivatives exhibit enhanced stability compared to amino analogs.

Cyclization and Ring-Opening Reactions

The triazolo-pyrimidine core participates in cycloaddition and ring-expansion reactions:

Cyclization with Nitrous Acid

Treatment with NaNO₂/HCl induces nitrosative cyclization, forming fused tricyclic systems :

text
7-Chloro-3-propyltriazolopyrimidine + HNO₂ → [1,2,3]Triazolo[4,5-d]pyrimidinone derivatives
  • Yield: 63–86% under acidic conditions (0–5°C → RT) .

  • Mechanistic studies confirm diazonium intermediate formation prior to cyclization .

Ring-Opening with Nucleophiles

Strong bases like LiAlH₄ cleave the pyrimidine ring:

text
7-Chloro-3-propyltriazolopyrimidine + LiAlH₄ → 3-Propyl-1,2,4-triazole + Pyrimidine fragments
  • Reaction proceeds via hydride attack at C6 of the pyrimidine ring.

Alkylation and Functionalization of the Propyl Chain

The 3-propyl group undergoes selective modifications:

Reaction TypeConditionsOutcomeYieldSource
Oxidation KMnO₄, H₂SO₄, 80°C3-(2-Oxopropyl)triazolopyrimidine45%
Bromination NBS, AIBN, CCl₄, reflux3-(3-Bromopropyl)triazolopyrimidine60%
Cross-Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃3-(Arylpropyl)triazolopyrimidines50–75%

Notable findings:

  • Bromination occurs preferentially at the terminal methyl group of the propyl chain .

  • Suzuki-Miyaura coupling enables introduction of aromatic groups without ring decomposition .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the compound exhibits structural rearrangements:

  • Acidic Conditions (H₂SO₄, 100°C):
    Migration of the propyl group to N1 of the triazole ring, confirmed by ¹H NMR .

  • Basic Conditions (NaOH, DMF):
    Ring contraction to imidazo[1,2-a]pyrimidine derivatives via C–N bond cleavage .

Biological Activity Correlations

Specific reactions correlate with enhanced pharmacological properties:

DerivativeBiological ActivityIC₅₀/EC₅₀Source
7-Amino analogCDK2 inhibition0.32 μM
7-Thiomethyl analogAntiviral (HSV-1)EC₅₀ = 1.8 μg/mL
3-(2-Oxopropyl) derivativePDE4 inhibitionIC₅₀ = 5.6 nM

Mechanistic insights:

  • 7-Substituted amino groups enhance hydrogen bonding with kinase ATP pockets .

  • Electrophilic propyl derivatives (e.g., brominated analogs) show covalent binding to cysteine residues in PDE4.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of triazolo[4,3-c]pyrimidines exhibit significant antimicrobial properties. A study highlighted the effectiveness of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties:
Another area of interest is the compound's anticancer potential. Studies have shown that triazolo[4,3-c]pyrimidines can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, this compound was tested against human breast cancer cells (MCF-7) and showed promising results in reducing cell viability .

Enzyme Inhibition:
The compound also acts as an inhibitor for certain enzymes involved in disease pathways. Research has demonstrated its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition suggests potential applications in cancer therapy and treatment of parasitic infections .

Agricultural Applications

Pesticide Development:
The structural characteristics of this compound make it a candidate for developing new pesticides. Its efficacy against specific plant pathogens has been evaluated in field trials. Results indicated reduced disease incidence in crops treated with formulations containing this compound .

Herbicide Potential:
In addition to its antimicrobial properties, the compound has shown potential as a herbicide. Research focused on its ability to inhibit the growth of certain weed species without adversely affecting crop yield suggests that it could be integrated into sustainable agricultural practices .

Material Science

Polymer Chemistry:
this compound has been explored for its use in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties of the resulting materials .

Nanotechnology:
In nanotechnology applications, the compound has been used as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles have demonstrated potential in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains .
Anticancer PropertiesReduced viability in MCF-7 breast cancer cells .
Enzyme InhibitionInhibits DHFR enzyme critical for DNA synthesis .
Agricultural SciencePesticide DevelopmentReduced disease incidence in crops .
Herbicide PotentialEffective against specific weed species .
Material SciencePolymer ChemistryEnhanced thermal stability in polymer matrices .
NanotechnologyEffective nanoparticle synthesis for drug delivery .

Mechanism of Action

The mechanism of action of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal applications, it may interfere with cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected [1,2,4]Triazolo[4,3-c]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Melting Point (°C) Key NMR Shifts (δ, ppm) Predicted pKa
7-Chloro-3-phenyl-[[1,2,4]triazolo[4,3-c]pyrimidine 7-Cl, 3-Ph C₁₁H₇ClN₄ Not reported C3-H: ~8.5; C5-H: ~9.0 (deshielded) -1.93 (predicted)
7-Chloro-3-(2,4-difluorophenyl)-[[1,2,4]triazolo[4,3-c]pyrimidine 7-Cl, 3-(2,4-F₂Ph) C₁₁H₅ClF₂N₄ Not reported Not available -1.93 (predicted)
7-p-Tolyl-[[1,2,4]triazolo[4,3-c]pyrimidine (Compound 9) 7-p-Tolyl C₁₄H₁₁N₅ Higher than isomers C3-H: ~8.7; C5-H: ~9.2 Not reported
7-Chloro-3-propyl-[[1,2,4]triazolo[4,3-c]pyrimidine (Target) 7-Cl, 3-propyl C₈H₉ClN₄ Not reported Expected deshielding at C3/C5 Estimated ~-2.0

Key Observations:

  • Substituent Effects on NMR: The electron-withdrawing chlorine at C7 and aromatic/alkyl groups at C3 significantly deshield protons at C3 and C5, as seen in 7-chloro-3-phenyl derivatives (δ ~8.5–9.2 ppm) compared to non-chlorinated analogs .
  • Melting Points: Triazolo[4,3-c]pyrimidines generally exhibit higher melting points than their [1,5-c] isomers due to enhanced molecular planarity and packing efficiency .
  • Electronic Properties: Predicted pKa values (~-1.93) for chlorinated derivatives suggest strong acidity, likely due to the electron-withdrawing Cl and triazole nitrogen atoms .

Biological Activity

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS Number: 1152578-03-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazolo-pyrimidine class, which is known for its diverse pharmacological properties.

  • Molecular Formula : C₈H₉ClN₄
  • Molecular Weight : 196.64 g/mol
  • CAS Number : 1152578-03-4

Biological Activity

Research has indicated that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds in the triazolo-pyrimidine family often possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been investigated, indicating potential use as an antibacterial agent.
  • Antitumor Activity : Preliminary data suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanisms behind this activity are under investigation but may involve interference with DNA synthesis or cell cycle progression.
  • Phosphodiesterase Inhibition : Similar compounds have been studied for their ability to inhibit phosphodiesterase enzymes, which play a role in various signaling pathways. This inhibition could lead to therapeutic effects in conditions such as asthma and erectile dysfunction.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the efficacy of various triazolo-pyrimidines against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity :
    • In vitro assays demonstrated that this compound effectively reduced viability in several cancer cell lines. The study highlighted its potential as a lead compound for further development in anticancer therapies .
  • Enzyme Inhibition :
    • Research focused on the inhibition of phosphodiesterase IV (PDE4) by related compounds showed promising results. While specific data on this compound is limited, its structural analogs have been linked to significant PDE inhibition .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of S. aureus and E. coli
AntitumorReduced viability in cancer cell lines
Phosphodiesterase InhibitionPotential PDE4 inhibitor

Q & A

Q. What are the common synthetic routes for 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine, and what reaction conditions are optimal for high yield?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. A widely used method is the fusion of aminotriazole derivatives with carbonyl-containing precursors (e.g., ethyl 3-oxohexanoate) in polar aprotic solvents like dimethylformamide (DMF) under reflux. For example, a procedure involving aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and aldehydes in DMF at 100–120°C for 10–12 minutes yields triazolo-pyrimidine derivatives after crystallization from ethanol . Key parameters include:

  • Temperature: 100–120°C (prevents side reactions).
  • Solvent: DMF or ethanol (ensures solubility and reaction homogeneity).
  • Work-up: Methanol addition post-reaction to precipitate crude product, followed by recrystallization.

Q. Table 1: Representative Synthesis Conditions

PrecursorSolventTemp (°C)TimeYield (%)Reference
Aminotriazole + AldehydeDMF11012 min65–75
3,5-DiaminotriazoleEthanol8024 h70–80

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key data should be reported?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming regiochemistry. For instance, the chloro substituent at C7 and propyl group at C3 produce distinct shifts:
    • 1^1H NMR: Propyl CH2_2 protons appear at δ 1.2–1.5 ppm (triplet), while aromatic protons resonate at δ 7.5–8.5 ppm .
    • 13^13C NMR: C7 (chlorinated) shows a downfield shift (~150 ppm) due to electronegativity effects .
  • X-ray Crystallography: Resolves ambiguities in substitution patterns. A related triazolo[4,3-c]pyrimidine derivative (C14H9Cl2F3N4S) crystallizes in a monoclinic system (space group P21_1/c) with bond lengths of 1.32–1.40 Å for C-N and 1.73 Å for C-Cl .

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueKey Peaks/ParametersReference
1^1H NMRδ 1.2–1.5 (propyl), δ 7.5–8.5 (aryl)
X-rayBond angles: 105–120°

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of novel derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict regioselectivity and transition states. For example, the ICReDD framework combines computational reaction path searches with experimental validation to optimize substituent placement . Steps include:

Geometry Optimization: Use Gaussian or ORCA to model intermediates.

Transition State Analysis: Identify energy barriers for chlorination or alkylation.

Machine Learning: Train models on existing data (e.g., substituent effects on yield) to predict optimal reaction conditions.

Q. What strategies resolve contradictions in regiochemical outcomes during substitution reactions of triazolo[4,3-c]pyrimidine derivatives?

Methodological Answer: Regiochemical discrepancies often arise from competing electrophilic/nucleophilic sites. For example, chlorosulfonation of triazolo[4,3-a]pyrimidines favors substitution at C6 due to electron-withdrawing effects of adjacent nitrogen atoms . To address contradictions:

  • Isotopic Labeling: Track substituent migration (e.g., 15^{15}N labeling).
  • Kinetic vs. Thermodynamic Control: Vary temperature (e.g., higher temps favor thermodynamically stable products).
  • Computational Validation: Compare predicted vs. observed regioselectivity using DFT .

Q. How do structural modifications at the propyl or chloro positions affect biological activity, and what in vitro assays are used to assess this?

Methodological Answer:

  • Propyl Group Modifications: Lengthening the alkyl chain (e.g., butyl instead of propyl) enhances lipophilicity, improving membrane permeability.
  • Chloro Substituent Replacement: Fluorine or methyl groups alter electronic properties, impacting target binding.
  • Assays:
    • Enzyme Inhibition: Measure IC50_{50} against kinases (e.g., EGFR) .
    • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa) .

Q. Table 3: Structure-Activity Trends

ModificationAssay Result (IC50_{50}, μM)Reference
Propyl → Butyl1.2 vs. 2.5 (EGFR)
Cl → F0.8 vs. 1.5 (HeLa)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 2
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7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine

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